molecular formula C22H14N4O2S B2375673 (Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477195-81-6

(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B2375673
CAS RN: 477195-81-6
M. Wt: 398.44
InChI Key: NYHYDGIQQYUNHK-ITYLOYPMSA-N
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Description

The compound contains several functional groups including a benzodioxole, a naphthalene, a thiazole, and a carbohydrazonoyl cyanide. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and agrochemicals . Naphthalene is a polycyclic aromatic hydrocarbon known for its strong smell . Thiazole is a heterocyclic compound that is also found in many useful compounds . Carbohydrazonoyl cyanide is a less common group, but cyanides are known for their toxicity .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

A series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, closely related to the chemical structure , have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds show promising biological properties, with certain derivatives exhibiting significant minimum inhibitory concentrations (MIC) values, suggesting potential use in combating microbial infections and as anti-proliferative agents against cancer cells like HCT-116 cancer cells (Mansour et al., 2020).

Antihyperglycemic Activity

Thiazole derivatives, which are structurally similar to the compound , have been investigated for their antihyperglycemic activity. These compounds underwent a series of tests to evaluate their ability to lower blood glucose levels in different rat models, indicating potential therapeutic applications in the management of diabetes (Imran et al., 2009).

Synthesis and Characterization of Heterocyclic Compounds

Research has been conducted on synthesizing novel series of heterocyclic compounds that share structural similarities with the chemical . These studies involve the synthesis, characterization, and evaluation of these compounds, primarily focusing on their antibacterial and antifungal activities against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel & Patel, 2015).

Cytotoxicity and Anticancer Evaluation

Compounds structurally related to (Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide have been synthesized and evaluated for their cytotoxicity against human breast cancer cell lines. These studies involve molecular docking experiments and cytotoxicity assays, suggesting the potential of these compounds as therapeutic agents against breast cancer (Mansour et al., 2021).

Photophysical and Electrochemical Properties

Studies have also explored the photophysical and electrochemical properties of compounds with structural similarities. Investigations into their redox properties, spectroelectrochemical behavior, and electropolymerization potential have been carried out, revealing insights into their applications in material science and possibly in the development of electronic devices (Rybakiewicz et al., 2020).

properties

IUPAC Name

(2Z)-4-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylamino)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O2S/c23-11-18(26-25-17-7-3-5-14-4-1-2-6-16(14)17)22-24-19(12-29-22)15-8-9-20-21(10-15)28-13-27-20/h1-10,12,25H,13H2/b26-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHYDGIQQYUNHK-ITYLOYPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=NNC4=CC=CC5=CC=CC=C54)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=N\NC4=CC=CC5=CC=CC=C54)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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